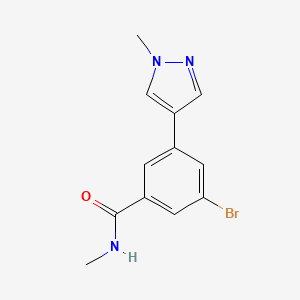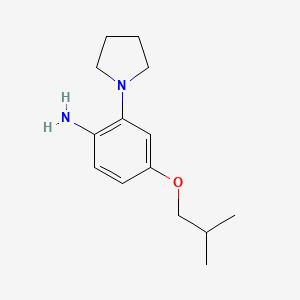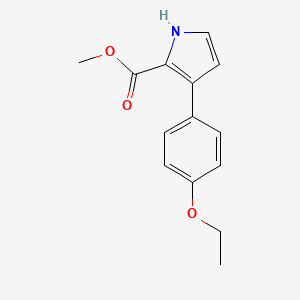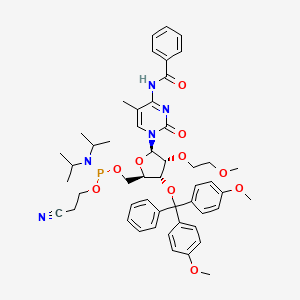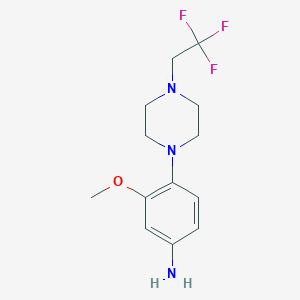
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine is a novel compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a difluoroazetidinyl group, and a fluoropyrimidine moiety, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The synthesis begins with the preparation of the 3,3-difluoroazetidin-1-yl intermediate. This can be achieved through a nucleophilic substitution reaction involving a suitable azetidine precursor and a fluorinating agent.
Coupling with Pyrimidine Derivative: The azetidinyl intermediate is then coupled with a pyrimidine derivative under appropriate reaction conditions, such as the presence of a base and a suitable solvent.
Chlorination and Fluorination: The final steps involve the introduction of the chloro and fluoro groups to the pyrimidine ring. This can be accomplished through selective halogenation reactions using reagents like thionyl chloride and fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The fluorine atoms can be substituted by other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.
科学研究应用
2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its role in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or enzymes involved in cellular signaling pathways, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 2-Chloro-4-(3,3-difluoro-1-azetidinyl)-7-(3,4,5-trifluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Uniqueness
Compared to similar compounds, 2-Chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
分子式 |
C7H5ClF3N3 |
|---|---|
分子量 |
223.58 g/mol |
IUPAC 名称 |
2-chloro-4-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C7H5ClF3N3/c8-6-12-1-4(9)5(13-6)14-2-7(10,11)3-14/h1H,2-3H2 |
InChI 键 |
KSTNADKACYNIRJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC(=NC=C2F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




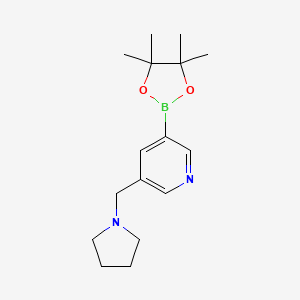

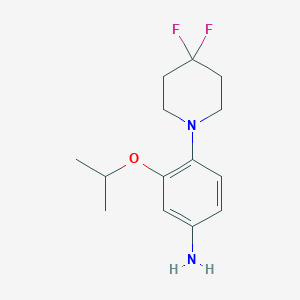
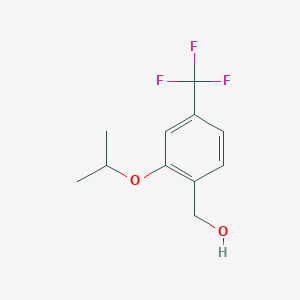
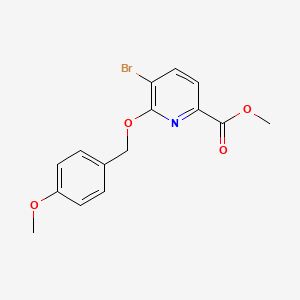
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
